REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([NH2:10])=[N:5][CH:6]=[C:7]([F:9])[CH:8]=1)#[CH:2].FC1C=CC(P(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)=CC=1>CN(C=O)C.[Cl-].[Na+].O>[F:9][C:7]1[CH:8]=[C:3]2[CH:1]=[CH:2][NH:10][C:4]2=[N:5][CH:6]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C(=NC=C(C1)F)N
|
Name
|
(Rh(cod)2Cl)2
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)P(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 85° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 35%-75% EtOAc in heptane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=NC1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |